3,6-Dibromoisothiazolo[4,3-b]pyridine
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Overview
Description
3,6-Dibromoisothiazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the isothiazolo[4,3-b]pyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 6th positions of the isothiazolo[4,3-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromoisothiazolo[4,3-b]pyridine typically involves the bromination of isothiazolo[4,3-b]pyridine. One common method starts with the preparation of isothiazolo[4,3-b]pyridine, which can be synthesized through the cyclization of 2-aminopyridine with sulfur and a suitable oxidizing agent. The resulting isothiazolo[4,3-b]pyridine is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for further applications in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromoisothiazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding thiol derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids under Suzuki-Miyaura coupling conditions.
Major Products Formed
Substitution Products: Amino, thio, or alkoxy derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Thiol derivatives.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
3,6-Dibromoisothiazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,6-Dibromoisothiazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, resulting in antiproliferative and apoptotic effects in cancer cells .
Comparison with Similar Compounds
3,6-Dibromoisothiazolo[4,3-b]pyridine can be compared with other similar compounds, such as:
- 3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine
- 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
- 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
These compounds share similar structural features but differ in the position of the bromine atoms and the heterocyclic ring system. The unique positioning of the bromine atoms in this compound contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
1643854-33-4 |
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Molecular Formula |
C6H2Br2N2S |
Molecular Weight |
293.97 g/mol |
IUPAC Name |
3,6-dibromo-[1,2]thiazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H |
InChI Key |
XFINWAKFJGTYGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C(SN=C21)Br)Br |
Origin of Product |
United States |
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